molecular formula C13H14O3S B13681670 Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate

Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate

Cat. No.: B13681670
M. Wt: 250.32 g/mol
InChI Key: NKQOUGAEIUSRQI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate is an organic compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate typically involves the reaction of benzothiophene with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate can be compared with other benzothiophene derivatives, such as:

These compounds share similar chemical properties but differ in their biological activities and applications. The presence of different heteroatoms (oxygen, nitrogen, sulfur) and ring structures can significantly influence their reactivity and interactions with biological targets.

Biological Activity

Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothienyl moiety, which is significant for its biological activity. The presence of the thiophene ring contributes to its unique chemical behavior, influencing its interactions with biological targets.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various bacteria and fungi. Its mechanism likely involves disrupting microbial cell membranes, leading to cell lysis and death.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting specific enzymes involved in cell proliferation. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Antifungal Effects : Similar to its antibacterial properties, this compound shows promise against fungal pathogens, making it a potential candidate for antifungal drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, particularly those involved in the signaling pathways of cancer cells. This inhibition can halt cell division and induce apoptosis.
  • Membrane Disruption : In microbial cells, this compound can integrate into the lipid bilayer, altering membrane integrity and leading to cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoateContains a benzofuran ringAntitumor and antiviral properties
Ethyl 3-(2-Indolyl)-3-hydroxypropanoateContains an indole ringAnticancer activity
Ethyl 3-(2-Thienyl)-3-hydroxypropanoateLacks a benzene ring but retains sulfurModerate antimicrobial effects

This table highlights how variations in the chemical structure influence biological activity. The presence of different heteroatoms (sulfur vs. nitrogen) and ring structures significantly impacts their reactivity and interactions with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A case study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent against infections caused by these pathogens.
  • Cancer Cell Line Research : In vitro studies using various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Properties

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate

InChI

InChI=1S/C13H14O3S/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7,10,14H,2,8H2,1H3

InChI Key

NKQOUGAEIUSRQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC2=CC=CC=C2S1)O

Origin of Product

United States

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